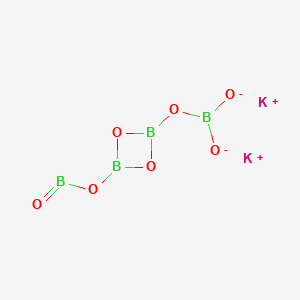

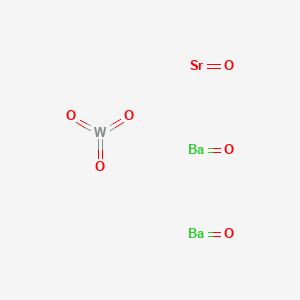

![molecular formula C6H3BrIN3 B1144082 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-69-0](/img/structure/B1144082.png)

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromo and iodo groups. This structure is significant due to the electronic and steric effects imparted by the halogen substituents, influencing its reactivity and interactions.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves multistep synthetic routes, including halogenation, nucleophilic substitution, and cyclization reactions. A representative method might start from a preformed pyrazole or pyridine, followed by specific substitutions to introduce the bromo and iodo groups at the desired positions (Donaire-Arias et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Polyheterocyclic Compounds : 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is used in the synthesis of new polyheterocyclic compounds with potential applications in various fields. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for constructing new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Applications : Variya, Panchal, and Patel (2019) synthesized a series of novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Fluorescence Immunoassay Applications : Pang Li-hua (2009) developed a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using a compound structurally related to 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This intermediate offers potential applications in bioanalytical assays (Pang Li-hua, 2009).

Photoinduced Tautomerization : Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridines, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, which exhibit photoinduced tautomerization. This property can be crucial for developing photoresponsive materials and sensors (Vetokhina et al., 2012).

Antiproliferative Activity : Razmienė et al. (2021) investigated 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines for their antiproliferative activity against various cancer cell lines. Their findings suggest potential applications in cancer therapeutics (Razmienė et al., 2021).

C-H and C-I Bond Coupling : Shabashov and Daugulis (2005) developed a method for the palladium-catalyzed arylation of pyridines and pyrazoles, which is relevant for the modification of 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This method has implications in synthetic chemistry and material science (Shabashov & Daugulis, 2005).

Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting the diverse roles these compounds play in drug discovery and development (Donaire-Arias et al., 2022).

Safety and Hazards

Zukünftige Richtungen

The compound has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it has potential for further exploration in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLVFGSMYLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

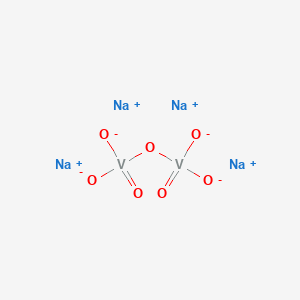

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)